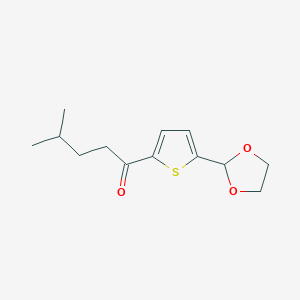
8-(4-Iodophenyl)-8-oxooctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Iodophenyl)-8-oxooctanenitrile, also known as 8-IPON, is a chemical compound that has been studied and used in a variety of scientific research applications. This compound has a molecular weight of 315.99 g/mol, and is a white crystalline solid. 8-IPON is a derivative of octanenitrile and is used in a variety of biochemical and physiological studies. This compound has a melting point of 163-164°C and a boiling point of 350°C.
Aplicaciones Científicas De Investigación
Electrochemical Arylation
Gallardo and Soler (2017) explored the electrochemical reduction of iodobenzene and similar compounds, leading to cross-coupling products. This process involves the formation of an aryl anion, reacting with benzene to form a σ H-complex, which is crucial for the creation of cross-coupling products like biphenyl and 4-phenylbenzonitrile (Gallardo & Soler, 2017).
Rheological Response in Liquid Crystal Dispersion
Inn and Denn (2005) studied a dispersion of 4′-octyl-4-biphenylcarbonitrile (8CB) in a polydimethylsiloxane (PDMS) matrix, showing a gel-like behavior in smectic and nematic phases, with an irreversible transition to fluid-like morphology at the nematic-isotropic transition. This study offers insights into the behavior of liquid crystals in different phases (Inn & Denn, 2005).
Optoelectronic and Charge Transport Properties
Irfan et al. (2020) conducted an in-depth study of the structural, electronic, optical, and charge transport properties of certain compounds related to 8-(4-Iodophenyl)-8-oxooctanenitrile. The focus was on understanding their potential as multifunctional materials, considering their absorption wavelengths and hole transport tendency (Irfan et al., 2020).
Synthesis and Properties of Novel Fluorescent Switches
Golovkova, Kozlov, and Neckers (2005) highlighted the synthesis of compounds combining photochromic dithienylethene and fluorescent 4,4-difluoro-8-(4'-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene. This study showed significant modulation in fluorescence intensity, offering insights into the development of novel fluorescent switches (Golovkova, Kozlov, & Neckers, 2005).
Synthesis of Radioiodinated Analogs
Maeda, Komori, Dohmoto, and Kojima (1985) developed no-carrier-added radioiodinated analogs of certain compounds, including 2-(4-[131I]iodophenyl)- and 8-[131I]iodo-2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one. This research provides valuable insights into the synthesis and properties of radioiodinated analogs (Maeda et al., 1985).
Propiedades
IUPAC Name |
8-(4-iodophenyl)-8-oxooctanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBAVCUYDQLOGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC#N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642247 |
Source


|
| Record name | 8-(4-Iodophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Iodophenyl)-8-oxooctanenitrile | |
CAS RN |
898767-90-3 |
Source


|
| Record name | 4-Iodo-η-oxobenzeneoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(4-Iodophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














